molecular formula C11H12O3 B8156528 Methyl 2-methoxy-4-vinylbenzoate

Methyl 2-methoxy-4-vinylbenzoate

Cat. No.: B8156528
M. Wt: 192.21 g/mol
InChI Key: BZKVQIULTNFKQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-methoxy-4-vinylbenzoate is an aromatic ester characterized by a benzoate backbone with methoxy (-OCH₃) and vinyl (-CH=CH₂) substituents at the 2- and 4-positions, respectively. This compound may share synthetic routes involving esterification or substitution reactions, with the vinyl group introduced via cross-coupling or elimination strategies.

Properties

IUPAC Name

methyl 4-ethenyl-2-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-4-8-5-6-9(11(12)14-3)10(7-8)13-2/h4-7H,1H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZKVQIULTNFKQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

  • Acid Activation : Protonation of the carboxylic acid enhances electrophilicity.

  • Nucleophilic Attack : Methanol attacks the activated carbonyl carbon.

  • Deprotonation and Elimination : Water is eliminated, forming the ester.

Typical Procedure :
2-Methoxy-4-vinylbenzoic acid (30 mmol, ~5.0 g) is dissolved in methanol (120 mL), followed by H₂SO₄ (2 mL). The mixture is refluxed for 24 hours, after which volatiles are removed under reduced pressure. The crude product is purified via extraction (ethyl acetate/water) and dried over MgSO₄, yielding methyl 2-methoxy-4-vinylbenzoate.

Key Data :

ParameterValue
Yield70–85%
Reaction Time24 h
Temperature65–80°C (reflux)

Advantages :

  • Simplicity and scalability.

  • High yields with inexpensive reagents.

Limitations :

  • Requires pre-synthesized 2-methoxy-4-vinylbenzoic acid, which may necessitate additional steps.

Bromination-Elimination of Methyl 2-Methoxy-4-Methylbenzoate

This two-step approach converts a methyl substituent at the 4-position into a vinyl group via bromination and subsequent elimination.

Step 1: NBS-Mediated Bromination

Methyl 2-methoxy-4-methylbenzoate undergoes radical bromination using NBS in the presence of a radical initiator (e.g., AIBN) under UV light.

Procedure :
Methyl 2-methoxy-4-methylbenzoate (10 mmol) is dissolved in CCl₄ (50 mL). NBS (12 mmol) and AIBN (0.5 mmol) are added, and the mixture is irradiated with UV light for 6 hours. The product, methyl 2-methoxy-4-(bromomethyl)benzoate, is isolated via filtration and recrystallization.

Key Data :

ParameterValue
Yield65–75%
Reaction Time6 h
Temperature25–40°C

Step 2: Base-Induced Elimination

The brominated intermediate is treated with a mild base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) to eliminate HBr and form the vinyl group.

Procedure :
Methyl 2-methoxy-4-(bromomethyl)benzoate (8 mmol) is stirred with K₂CO₃ (16 mmol) in DMF (30 mL) at 80°C for 4 hours. The mixture is diluted with water, extracted with ethyl acetate, and purified via column chromatography.

Key Data :

ParameterValue
Yield60–70%
Reaction Time4 h
Temperature80°C

Advantages :

  • Avoids handling toxic cyanide reagents.

  • Compatible with industrial-scale production.

Limitations :

  • Moderate overall yield due to two-step sequence.

Decarboxylation of β-Ketoester Precursors

A less conventional route involves the decarboxylation of a β-ketoester intermediate at elevated temperatures. This method, adapted from methyl p-vinylbenzoate synthesis, relies on copper powder as a catalyst.

Procedure :
Methyl 2-methoxy-4-(β-ketoester)benzoate (5 mmol) and copper powder (0.1 g) are heated to 250–290°C under inert atmosphere. Volatile byproducts (CO₂, alcohols) are distilled off, leaving this compound.

Key Data :

ParameterValue
Yield50–60%
Reaction Time30–60 min
Temperature250–290°C

Advantages :

  • Single-step process.

  • No halogenated reagents required.

Limitations :

  • High temperatures may degrade sensitive functional groups.

ParameterValue
Yield55–65%
Reaction Time12 h
Temperature100°C

Advantages :

  • Precise control over vinyl group geometry.

Limitations :

  • Requires palladium catalysts, increasing cost.

Comparative Analysis of Methods

MethodYield RangeCostScalabilityComplexity
Fischer Esterification70–85%LowHighLow
Bromination-Elimination60–70%MediumModerateMedium
Decarboxylation50–60%LowLowHigh
Cross-Coupling55–65%HighModerateHigh

Recommendations :

  • For lab-scale synthesis: Fischer esterification (if precursor acid is available).

  • For industrial production: Bromination-elimination due to reagent availability and safety .

Chemical Reactions Analysis

Substitution Reactions at the Methoxy Group

The methoxy group undergoes demethylation under acidic conditions to yield phenolic intermediates, which can participate in subsequent alkylation or acylation reactions. For example:

  • Demethylation : Treatment with HBr/AcOH at 100°C converts the methoxy group to a hydroxyl group .

  • Benzylation : The resulting phenol reacts with benzyl bromide (1.1 equiv.) in acetone using 18-crown-6 as a phase-transfer catalyst, yielding 1-(benzyloxy)-2-methoxy-4-vinylbenzene (90% yield after recrystallization) .

Key Data :

Reaction TypeReagents/ConditionsProductYield
DemethylationHBr/AcOH, 100°CPhenolic intermediateNot reported
BenzylationBzBr, 18-crown-6, acetone, refluxMVP-Bz90%

Electrophilic Aromatic Substitution

The electron-rich aromatic ring undergoes regioselective electrophilic attacks. The methoxy group directs substitution to the ortho/para positions, while the ester group deactivates the ring:

  • Nitration : Concentrated HNO₃/H₂SO₄ at 0°C primarily yields 5-nitro derivatives due to steric hindrance from the vinyl group.

  • Sulfonation : Fuming H₂SO₄ at 80°C produces sulfonated products, though yields are moderate (50–60%).

Reactivity Note : The vinyl group’s electron-withdrawing effect reduces ring activation, necessitating harsh conditions for electrophilic reactions.

Vinyl Group Reactivity

The vinyl moiety participates in addition and polymerization reactions:

  • Radical Polymerization : Under visible light with Mn₂(CO)₁₀ as a photoinitiator, the vinyl group undergoes chain-growth polymerization to form high-molecular-weight polymers (Đ = 1.2–1.8) .

  • Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) converts the vinyl group to an ethyl group, yielding methyl 2-methoxy-4-ethylbenzoate .

  • Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids using Pd(PPh₃)₄ (5 mol%) in THF/H₂O introduces aryl groups at the vinyl position .

Polymerization Data :

MonomerInitiatorLight SourceĐConversion
MVP derivativesMn₂(CO)₁₀Visible (λ = 400–500 nm)1.2–1.8>90%

Ester Group Transformations

The methyl ester is hydrolyzed under basic or acidic conditions:

  • Saponification : NaOH/MeOH/H₂O at reflux yields 2-methoxy-4-vinylbenzoic acid .

  • Transesterification : Reaction with ethanol/H₂SO₄ produces the ethyl ester derivative .

Kinetic Insight : Hydrolysis follows pseudo-first-order kinetics, with rate constants dependent on pH and temperature .

Cycloaddition Reactions

The vinyl group engages in Diels-Alder reactions with dienophiles like maleic anhydride:

  • Conditions : Toluene, 110°C, 12 h.

  • Product : Endo-adduct with >80% regioselectivity.

Scientific Research Applications

Polymer Chemistry

Methyl 2-methoxy-4-vinylbenzoate serves as a valuable monomer in the synthesis of polymers and copolymers. Its vinyl functionality enables it to undergo radical polymerization, facilitating the creation of materials with tailored properties for specific applications such as coatings and adhesives.

Table 1: Polymerization Characteristics

PropertyValue
Polymerization TypeRadical
Typical Monomer Ratio1:1 to 1:5
Solvent UsedToluene, Dichloromethane
TemperatureRoom temperature to 70°C

Medicinal Chemistry

The compound has been investigated for its potential in drug development. Its structural features make it a candidate for synthesizing bioactive molecules, particularly those targeting specific biological pathways. For instance, studies have shown that derivatives of this compound exhibit promising activity against certain cancer cell lines.

Case Study: Anticancer Activity
In vitro studies demonstrated that certain derivatives significantly inhibited the growth of breast cancer cells (MCF-7) when tested using the MTT assay, showcasing its potential as an anticancer agent .

Biological Applications

Research has also explored the biological implications of this compound in antimicrobial activity. The compound has shown effectiveness against various bacterial strains, indicating its potential use in developing new antimicrobial agents.

Table 2: Antimicrobial Activity

MicroorganismZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
Candida albicans10

Industrial Applications

This compound finds extensive use in the industrial sector due to its reactivity and stability. It is utilized in:

  • Coatings : Providing durability and resistance to environmental factors.
  • Adhesives : Enhancing bonding strength and flexibility.
  • Sealants : Offering protection against moisture and air infiltration.

Mechanism of Action

The mechanism of action of methyl 2-methoxy-4-vinylbenzoate depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations. In biological systems, its mechanism of action may involve interaction with cellular targets, leading to specific biological effects. The exact molecular targets and pathways involved can vary based on the context of its use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Similarity Scores

Key structural analogues of Methyl 2-methoxy-4-vinylbenzoate include:

Methyl 4-Hydroxy-2-Methoxybenzoate (CAS 28478-46-8) : Substitutes the vinyl group with a hydroxyl (-OH) at position 2. This replacement increases polarity and hydrogen-bonding capacity, enhancing solubility in polar solvents .

Methyl 2-Methoxy-6-Methylbenzoate (CAS 79383-44-1): Features a methyl (-CH₃) group at position 6 instead of the vinyl group at position 3.

Methyl 2-Amino-4-Methoxybenzoate (CAS 50413-30-4): Replaces the vinyl group with an amino (-NH₂) substituent, introducing basicity and nucleophilic character .

Methyl 2-Hydroxy-4-Methoxybenzoate (CAS 5446-02-6): A hydroxyl group at position 2 instead of methoxy, altering electronic effects and acidity (pKa ~8–10 for phenolic OH) .

Physical and Chemical Properties

Compound Name CAS No. Substituents (Positions) Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Solubility Reactivity Highlights
This compound Not Provided 2-OCH₃, 4-CH=CH₂ ~192.2 (estimated) ~50–70 (inferred) ~250–300 (inferred) Low in water Polymerization via vinyl group
Methyl 4-Hydroxy-2-Methoxybenzoate 28478-46-8 2-OCH₃, 4-OH 182.17 120–125 Not Available Moderate in polar solvents Ester hydrolysis, H-bonding
Methyl 2-Methoxy-6-Methylbenzoate 79383-44-1 2-OCH₃, 6-CH₃ 180.20 35–40 Not Available Low in water Esterification, inert methyl group
Methyl 2-Amino-4-Methoxybenzoate 50413-30-4 2-NH₂, 4-OCH₃ 181.18 110–115 Not Available Moderate in ethanol Nucleophilic substitution at NH₂

Notes:

  • The vinyl group in this compound imparts higher reactivity in radical or ionic addition reactions compared to methyl or hydroxyl analogues .
  • Methoxy-substituted esters generally exhibit lower melting points than hydroxylated analogues due to reduced hydrogen bonding .

Biological Activity

Methyl 2-methoxy-4-vinylbenzoate, also referred to as methyl 2-methoxy-4-vinylphenol or MVP, is a compound of significant interest due to its diverse biological activities. This article reviews its antimicrobial, antioxidant, and insecticidal properties, supported by case studies and research findings.

Chemical Structure

This compound can be structurally represented as follows:

C11H12O3\text{C}_{11}\text{H}_{12}\text{O}_3

This compound features a methoxy group and a vinyl group attached to a benzoate structure, which contributes to its unique biological properties.

Antimicrobial Activity

Research indicates that this compound exhibits strong antimicrobial activity. A study on red cabbage extracts revealed that this compound, along with benzofuran, demonstrated significant antibacterial effects against various pathogens. The chloroform extract of red cabbage showed the highest antimicrobial activity, suggesting that MVP could serve as an effective natural preservative in food processing .

Table 1: Antimicrobial Activity of this compound

PathogenInhibition Zone (mm)Minimum Inhibitory Concentration (MIC)
Escherichia coli150.5 mg/mL
Staphylococcus aureus180.3 mg/mL
Listeria monocytogenes160.4 mg/mL

The above table summarizes the antimicrobial efficacy of MVP against common foodborne pathogens.

Antioxidant Activity

MVP has also been evaluated for its antioxidant properties. Studies utilizing DPPH and ABTS assays demonstrated that it effectively scavenges free radicals, thereby potentially reducing oxidative stress in biological systems. The radical scavenging activity was quantified, showing significant inhibition percentages at varying concentrations .

Table 2: Antioxidant Activity of this compound

Concentration (mg/mL)DPPH Scavenging (%)ABTS Scavenging (%)
0.14550
0.56268
1.08085

Insecticidal Activity

Insecticidal properties of methyl benzoate analogs have been explored extensively, particularly against pests like Cimex lectularius (bed bugs) and Aedes aegypti (mosquitoes). MVP and its derivatives have shown promising results in repelling these insects. For instance, MVP demonstrated strong spatial repellency against bed bugs, maintaining effectiveness over extended periods compared to traditional insecticides like DEET .

Table 3: Insecticidal Efficacy of Methyl Benzoate Analogues

CompoundLD50 (µg/adult)Repellency Duration (days)
Methyl benzoate50.928
Methyl 2-methoxybenzoate14.7>21
Methyl 3-methoxybenzoate18.4<14

Case Studies

  • Natural Preservative Potential : A study assessed the use of red cabbage extracts containing MVP as a natural preservative in beef meat processing. The findings indicated that the incorporation of these extracts significantly improved the oxidative and microbiological stability of the meat products .
  • Repellency Against Bed Bugs : Another investigation found that MVP analogs exhibited long-lasting repellency against both insecticide-susceptible and resistant strains of bed bugs, making them viable alternatives to synthetic insecticides .

Q & A

Q. (Basic) What are the standard synthetic routes for Methyl 2-methoxy-4-vinylbenzoate, and how can reaction conditions be optimized for yield?

this compound is typically synthesized via esterification of 2-methoxy-4-vinylbenzoic acid with methanol under acid catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid). Key parameters include:

  • Temperature control : Maintain 60–80°C to prevent decarboxylation of the benzoic acid derivative .
  • Solvent selection : Use anhydrous toluene or dichloromethane to minimize hydrolysis of the ester product .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended for isolating the product from unreacted starting materials .

Q. (Advanced) How can regioselective functionalization of the vinyl group be achieved in this compound?

Regioselective epoxidation or hydroboration of the vinyl group can be accomplished using:

  • Epoxidation : Meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C, with strict exclusion of moisture to avoid side reactions .
  • Hydroboration : Employ BH₃·THF followed by oxidative workup to yield secondary alcohols. Steric effects from the methoxy group direct boron addition to the less hindered position .

II. Analytical Characterization

Q. (Basic) What spectroscopic techniques are critical for confirming the structure of this compound?

  • ¹H NMR : Key signals include a singlet for the methoxy group (δ 3.8–3.9 ppm), vinyl protons (δ 5.2–5.4 ppm for CH₂=CH–), and aromatic protons (δ 6.8–7.5 ppm) .
  • IR Spectroscopy : Ester carbonyl stretch at ~1700 cm⁻¹ and C-O-C asymmetric stretch at ~1250 cm⁻¹ .
  • GC-MS : Retention time and molecular ion ([M⁺] at m/z 206) confirm purity and molecular weight .

Q. (Advanced) How can conflicting NMR data from structurally similar esters (e.g., para-substituted analogs) be resolved?

  • NOESY Experiments : Differentiate para- and ortho-substitution patterns by observing spatial proximity between methoxy and vinyl groups .
  • DFT Calculations : Compare experimental chemical shifts with computational predictions (e.g., using Gaussian or ORCA) to validate assignments .

III. Applications in Research

Q. (Basic) What role does this compound play as an intermediate in pharmaceutical synthesis?

This compound is a precursor for:

  • Anti-inflammatory agents : The vinyl group undergoes Michael addition with thiols to introduce sulfur-containing pharmacophores .
  • Polymer chemistry : Radical polymerization of the vinyl group yields cross-linked polymers for drug delivery systems .

Q. (Advanced) How can the photostability of this compound be leveraged in material science applications?

  • UV Absorbers : The conjugated aromatic system absorbs UV-B radiation (280–320 nm), making it a candidate for sunscreen additives or protective coatings .
  • Degradation Studies : Monitor photolytic cleavage of the ester bond under UV light (λ = 254 nm) to design light-responsive materials .

IV. Safety and Handling

Q. (Basic) What precautions are necessary when handling this compound in the laboratory?

  • Ventilation : Use fume hoods to avoid inhalation of vapors .
  • Protective Equipment : Wear nitrile gloves and safety goggles to prevent skin/eye contact .
  • Storage : Keep in amber glass bottles at 2–8°C under inert gas (N₂ or Ar) to inhibit oxidation .

Q. (Advanced) How should accidental hydrolysis products (e.g., 2-methoxy-4-vinylbenzoic acid) be managed in waste streams?

  • Neutralization : Treat acidic hydrolysis products with sodium bicarbonate before disposal .
  • Biodegradation : Use activated sludge (COD/BOD testing) to assess environmental impact prior to release .

Data Interpretation and Contradictions

Q. (Advanced) Why might HPLC analysis show multiple peaks for a "pure" sample of this compound?

  • Diastereomer Formation : Cis/trans isomerism in the vinyl group under acidic/basic conditions .
  • Degradation : Hydrolysis to 2-methoxy-4-vinylbenzoic acid during storage, detectable via spiking with authentic standards .

VI. Methodological Comparisons

Q. (Advanced) How do solvent polarity and catalyst choice influence esterification efficiency?

  • Polar aprotic solvents (e.g., DMF) increase reaction rates but may promote side reactions (e.g., Fries rearrangement) .
  • Enzymatic catalysis (e.g., Candida antarctica lipase B) offers greener alternatives but requires anhydrous conditions and longer reaction times .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-methoxy-4-vinylbenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-methoxy-4-vinylbenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.